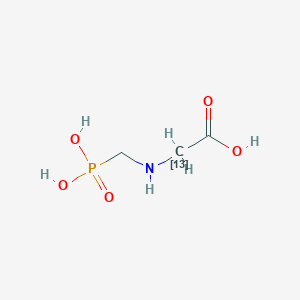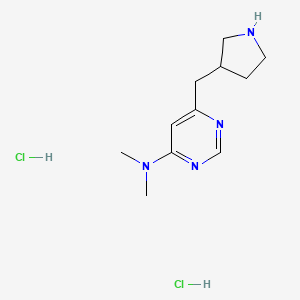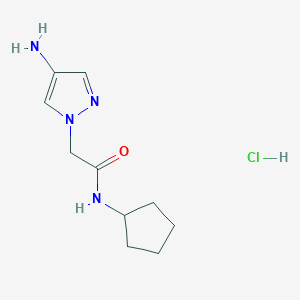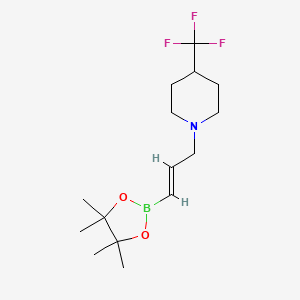
Glifosato-2-13C
Descripción general
Descripción
N-(Phosphonomethyl)(2-~13~C)glycine is a useful research compound. Its molecular formula is C3H8NO5P and its molecular weight is 170.07 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Phosphonomethyl)(2-~13~C)glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Phosphonomethyl)(2-~13~C)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Phosphonomethyl)(2-~13~C)glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultura: Eficacia del Herbicida y Dinámica del Suelo
El Glifosato-2-13C se utiliza principalmente en la investigación agrícola para estudiar la eficacia del glifosato como herbicida. Al rastrear el glifosato marcado con 13C, los investigadores pueden monitorear su absorción, translocación e interacciones bioquímicas dentro de las plantas. Esto ayuda a comprender el mecanismo herbicida y a desarrollar estrategias de manejo de malezas más efectivas. Además, se puede analizar el comportamiento del compuesto en el suelo, incluida su degradación y unión a las partículas del suelo, lo que proporciona información sobre su destino ambiental y su impacto en la microbiota del suelo .
Ciencias Ambientales: Rastreo de las Vías de los Contaminantes
En las ciencias ambientales, el this compound sirve como trazador para estudiar las vías de la contaminación por glifosato. Permite a los científicos rastrear el movimiento del glifosato en varios ecosistemas, incluidos los cuerpos de agua, el suelo y los sistemas vegetales. Esto es crucial para evaluar los riesgos ambientales asociados con el uso del glifosato y para establecer pautas para proteger los ecosistemas .
Análisis de la Calidad del Agua: Estándar Interno para Pruebas
El this compound se utiliza como estándar interno en las pruebas de calidad del agua para cuantificar la presencia de glifosato en las muestras de agua. Su etiqueta isotópica estable garantiza mediciones precisas y confiables cuando se combina con cromatografía líquida de alta resolución y espectrometría de masas (HPLC-MS/MS). Esta aplicación es vital para monitorear la seguridad del agua y para el cumplimiento de las regulaciones en las instalaciones de tratamiento de agua .
Geoquímica: Estudios Isotópicos
La composición isotópica del this compound permite a los geoquímicos realizar estudios isotópicos que pueden revelar información sobre los procesos geoquímicos que afectan al glifosato. Estos estudios pueden proporcionar datos sobre las fuentes y los sumideros de glifosato en el medio ambiente, lo que contribuye a una mejor comprensión de su ciclo biogeoquímico global .
Ciencias Forenses: Identificación de la Fuente
En aplicaciones forenses, la firma isotópica del this compound puede ayudar a determinar el origen del glifosato encontrado en la escena del crimen. Al comparar las relaciones isotópicas del carbono en la muestra con estándares conocidos, los expertos forenses pueden inferir la fuente del compuesto, lo que puede ser fundamental en las investigaciones de delitos ambientales .
Bioquímica: Elucidación de la Vía Metabólica
Los investigadores utilizan this compound en estudios bioquímicos para dilucidar las vías metabólicas del glifosato en los organismos. La incorporación del isótopo 13C en los productos metabólicos puede rastrearse mediante espectrometría de masas, lo que permite a los científicos trazar el destino metabólico del glifosato y comprender sus efectos en los sistemas biológicos .
Mecanismo De Acción
Target of Action
Glyphosate-2-13C primarily targets the enzyme 3-phosphoshikimate 1-carboxyvinyltransferase . This enzyme plays a crucial role in the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
Glyphosate-2-13C acts as an inhibitor of the enzyme 3-phosphoshikimate 1-carboxyvinyltransferase . By binding to this enzyme, it prevents the production of essential aromatic amino acids, which are necessary for protein synthesis and plant growth .
Biochemical Pathways
The action of Glyphosate-2-13C affects the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .
Result of Action
The inhibition of the shikimate pathway by Glyphosate-2-13C leads to a deficiency in the production of essential aromatic amino acids. This deficiency halts protein synthesis, leading to a slowdown in plant growth and eventually plant death .
Action Environment
The action of Glyphosate-2-13C can be influenced by various environmental factors. For instance, its effectiveness can be reduced in hard water due to the formation of complexes with metal ions . Additionally, the presence of soil or organic matter can also adsorb glyphosate, reducing its availability . The pH of the environment can also affect the molecule’s charge state, influencing its absorption and efficacy .
Análisis Bioquímico
Biochemical Properties
N-(Phosphonomethyl)(2-~13~C)glycine plays a crucial role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms . By binding to the active site of this enzyme, N-(Phosphonomethyl)(2-~13~C)glycine prevents the formation of 5-enolpyruvylshikimate-3-phosphate, thereby disrupting the production of essential amino acids . This interaction is highly specific and leads to the accumulation of shikimate-3-phosphate, which is toxic to plants.
Cellular Effects
N-(Phosphonomethyl)(2-~13~C)glycine has significant effects on various types of cells and cellular processes. In plants, it inhibits cell growth and division by disrupting the synthesis of aromatic amino acids . This leads to stunted growth and eventual death of the plant. In microbial cells, N-(Phosphonomethyl)(2-~13~C)glycine affects cell signaling pathways and gene expression by interfering with the shikimate pathway . This disruption can lead to altered cellular metabolism and reduced microbial viability.
Molecular Mechanism
The molecular mechanism of N-(Phosphonomethyl)(2-~13~C)glycine involves its binding to the active site of 5-enolpyruvylshikimate-3-phosphate synthase. This binding inhibits the enzyme’s activity, preventing the conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate . Additionally, N-(Phosphonomethyl)(2-~13~C)glycine can form coordinate complexes with metal ions, further influencing its activity and interactions with biomolecules . These interactions result in enzyme inhibition, changes in gene expression, and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Phosphonomethyl)(2-~13~C)glycine can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that N-(Phosphonomethyl)(2-~13~C)glycine can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged disruption of metabolic pathways . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(Phosphonomethyl)(2-~13~C)glycine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health . At higher doses, N-(Phosphonomethyl)(2-~13~C)glycine can cause toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage regulation in experimental studies.
Metabolic Pathways
N-(Phosphonomethyl)(2-~13~C)glycine is involved in several metabolic pathways, primarily through its interaction with 5-enolpyruvylshikimate-3-phosphate synthase . This interaction disrupts the shikimate pathway, leading to the accumulation of shikimate-3-phosphate and other intermediates . The compound can also affect metabolic flux and metabolite levels, resulting in altered cellular metabolism and reduced biosynthesis of aromatic amino acids .
Transport and Distribution
Within cells and tissues, N-(Phosphonomethyl)(2-~13~C)glycine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its ability to form coordinate complexes with metal ions, which can impact its transport and cellular uptake . These interactions play a crucial role in determining the compound’s bioavailability and overall effects on cellular function.
Subcellular Localization
N-(Phosphonomethyl)(2-~13~C)glycine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 5-enolpyruvylshikimate-3-phosphate synthase and other biomolecules . Post-translational modifications and targeting signals may also influence its localization to specific compartments or organelles . These factors contribute to the compound’s overall efficacy and impact on cellular processes.
Propiedades
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N[13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746141 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-31-9 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that ¹³C-glyphosate can degrade through two pathways. Which pathway leads to the formation of more environmentally concerning residues in soil?
A1: The research indicates that ¹³C-glyphosate degradation primarily occurs via two pathways: the aminomethylphosponic acid (AMPA) pathway and the sarcosine/glycine pathway. [] While both pathways contribute to the formation of non-extractable residues (NERs) in soil, the AMPA pathway leads to a higher proportion of hazardous xenobiotic NERs (NERsxenobiotic) compared to the sarcosine/glycine pathway, which predominantly forms harmless biogenic NERs (NERsbiogenic). [] This suggests that the AMPA pathway poses a greater potential environmental risk due to the persistence and potential toxicity of NERsxenobiotic.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1-(2-(Piperidin-1-ylmethyl)benzoyl)piperidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)

![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)
![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)


![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1443563.png)






